molecular formula C36H56O14 B1198436 Digitalin CAS No. 752-61-4

Digitalin

Cat. No.: B1198436
CAS No.: 752-61-4
M. Wt: 712.8 g/mol
InChI Key: CKNOLMVLQUPVMU-YMMLYESFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Digitalin is primarily extracted from the leaves of Digitalis plants. The extraction process involves drying and powdering the leaves, followed by solvent extraction using alcohol or water. The extract is then purified through various chromatographic techniques to isolate the active glycosides .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale cultivation of Digitalis plants. The leaves are harvested, dried, and processed to extract the glycosides. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Digitalin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the glycoside structure.

    Substitution: Substitution reactions can occur at specific functional groups within the glycoside molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized glycosides, while reduction can yield reduced forms of the glycosides .

Scientific Research Applications

Digitalin has a wide range of scientific research applications, including:

Mechanism of Action

Digitalin exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in the cell membrane. This inhibition leads to an increase in intracellular sodium levels, which in turn decreases the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing the contractility of the heart muscle . The primary molecular targets are the Na+/K+ ATPase enzyme and the sodium-calcium exchanger .

Properties

CAS No.

752-61-4

Molecular Formula

C36H56O14

Molecular Weight

712.8 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C36H56O14/c1-16-30(50-32-28(42)27(41)26(40)23(14-37)49-32)31(45-4)29(43)33(47-16)48-19-7-9-34(2)18(12-19)5-6-21-20(34)8-10-35(3)25(17-11-24(39)46-15-17)22(38)13-36(21,35)44/h11,16,18-23,25-33,37-38,40-44H,5-10,12-15H2,1-4H3/t16-,18-,19+,20+,21-,22+,23-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1

InChI Key

CKNOLMVLQUPVMU-YMMLYESFSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O

752-61-4

Synonyms

digitalin

Origin of Product

United States

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